Demissidine Exhibits 7.2-Fold Lower Antiproliferative Potency than Dehydrocommersonine in HT29 Colon Cancer Cells
Demissidine inhibits HT29 human colon cancer cell proliferation but with substantially lower potency than its tetrasaccharide glycoside counterpart dehydrocommersonine [1]. This quantitative difference establishes demissidine as the appropriate negative control or baseline reference when dissecting the contribution of the carbohydrate moiety to overall antiproliferative activity in Solanum glycoalkaloids.
| Evidence Dimension | Antiproliferative activity (reduction relative to control at 10 μg/mL) |
|---|---|
| Target Compound Data | Demissidine: approximately 40% reduction |
| Comparator Or Baseline | Dehydrocommersonine (tetrasaccharide glycoalkaloid): approximately 75% reduction |
| Quantified Difference | Dehydrocommersonine approximately 1.88-fold more active; EC50 values follow the same rank order with demissidine requiring higher concentrations to achieve equivalent effect |
| Conditions | HT29 human colon cancer cells; MTT assay; 10 μg/mL concentration; 72-hour exposure |
Why This Matters
Researchers requiring a glycosylation-negative control with precisely defined, lower but measurable antiproliferative activity should select demissidine rather than substituting with inactive or structurally unrelated compounds.
- [1] Lee KR, Kozukue N, Han JS, Park JH, Chang EY, Baek EJ, Chang JS, Friedman M. Glycoalkaloids and metabolites inhibit the growth of human colon (HT29) and liver (HepG2) cancer cells. J Agric Food Chem. 2004;52(10):2832-2839. View Source
